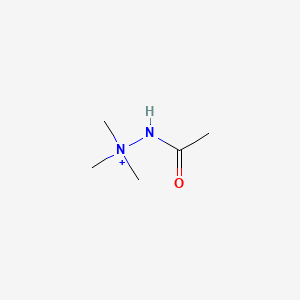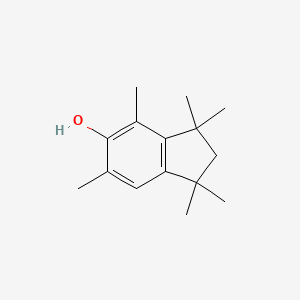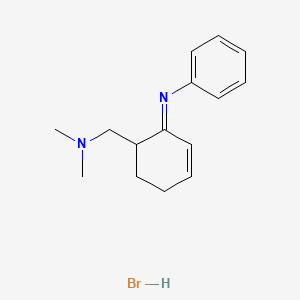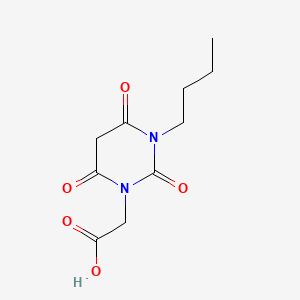
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- is a chemical compound with the molecular formula C10H14N2O5. It is known for its unique structure, which includes a pyrimidine ring fused with acetic acid and additional functional groups that contribute to its reactivity and applications in various fields .
Méthodes De Préparation
The synthesis of 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- involves several steps, typically starting with the preparation of the pyrimidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Functional Group Addition: Introduction of the butyl group and acetic acid moiety through substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
Benzoic acid, 4-(3-butyltetrahydro-2,4,6-trioxo-1(2H)-pyrimidinyl)-: Shares a similar pyrimidine structure but differs in the attached functional groups.
Other Pyrimidine Derivatives: Compounds with variations in the substituents on the pyrimidine ring, leading to different reactivity and applications.
This compound’s distinct properties make it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63059-37-0 |
|---|---|
Formule moléculaire |
C10H14N2O5 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-(3-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O5/c1-2-3-4-11-7(13)5-8(14)12(10(11)17)6-9(15)16/h2-6H2,1H3,(H,15,16) |
Clé InChI |
QRISBXMPYXNSJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)CC(=O)N(C1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


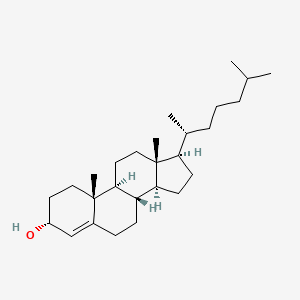
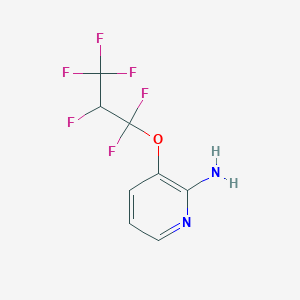
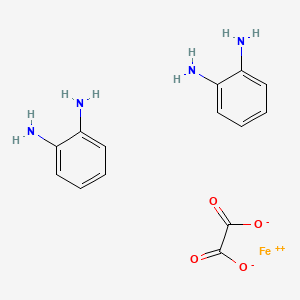
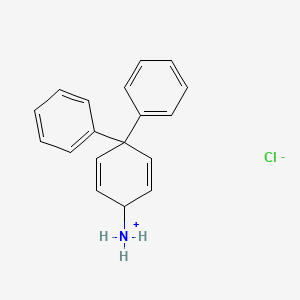
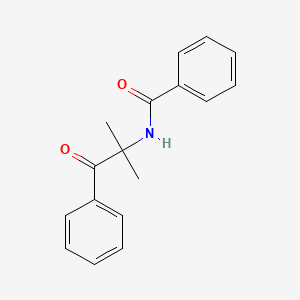
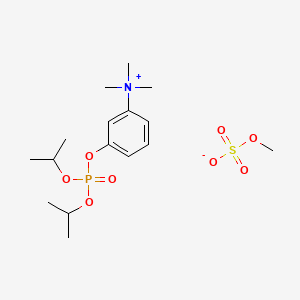
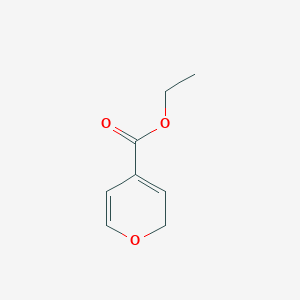
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
